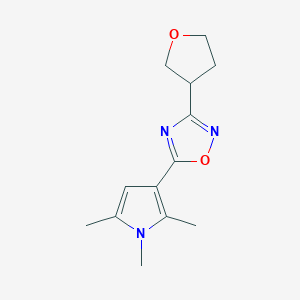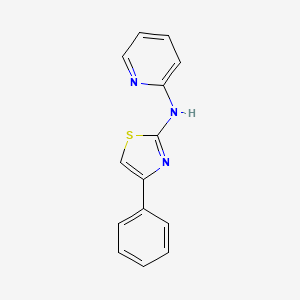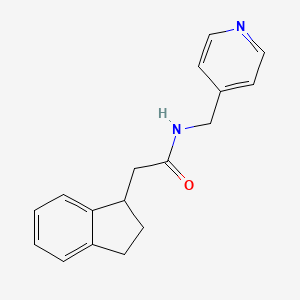
1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine, also known as CP-PP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative, which means that it contains a six-membered ring structure with two nitrogen atoms. CP-PP has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers studying various aspects of the human body.
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors. Specifically, 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to interact with serotonin receptors, dopamine receptors, and adrenergic receptors. These interactions can lead to changes in neurotransmitter release and neuronal activity, which can have a range of effects on the body.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of platelet aggregation, and the stimulation of smooth muscle contraction. These effects have been studied in a variety of contexts, including studies of the central nervous system, cardiovascular system, and gastrointestinal system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine for use in lab experiments is its ability to modulate neurotransmitter release. This makes it a valuable tool for researchers studying the central nervous system and related disorders. Additionally, 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have a range of effects on other physiological systems, making it a versatile compound for use in a variety of research contexts.
One limitation of 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine is that its exact mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using this compound. Additionally, 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has not been extensively studied in humans, so its safety and efficacy in clinical contexts are not well-established.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine. By modifying the structure of this compound, researchers may be able to create new drugs with more specific effects on various physiological systems.
Another area of interest is the use of 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine in the treatment of various disorders. For example, 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been studied as a potential treatment for depression, anxiety, and other mood disorders. Further research in this area could lead to the development of new and more effective treatments for these conditions.
Overall, 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine is a valuable tool for researchers studying various aspects of the human body. Its ability to modulate neurotransmitter release and affect other physiological systems makes it a versatile compound with many potential applications in scientific research.
Synthesemethoden
1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with 3-pyridinecarboxylic acid, followed by cyclization with piperazine. Another method involves the reaction of 4-chlorobenzylamine with 3-pyridinecarboxylic acid, followed by cyclization with piperazine. Both of these methods have been shown to be effective in producing high yields of 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been used in a wide range of scientific research applications, including studies of the central nervous system, cardiovascular system, and gastrointestinal system. This compound has been found to have a range of effects on these systems, including the modulation of neurotransmitter release, the inhibition of platelet aggregation, and the stimulation of smooth muscle contraction.
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-14-3-5-15(6-4-14)19-8-10-20(11-9-19)16(21)13-2-1-7-18-12-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEQXAUAEKMHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(dimethylamino)propyl]-9-quinolin-4-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621094.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5621101.png)
![7-chloro-2-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5621106.png)

![methyl 4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5621114.png)
![(1-methyl-1H-imidazol-2-yl)[1-(2-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5621115.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5621123.png)

![3,4-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5621133.png)



![5-[5-(3-methoxyphenyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5621160.png)
![5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine](/img/structure/B5621165.png)